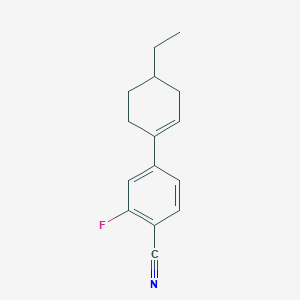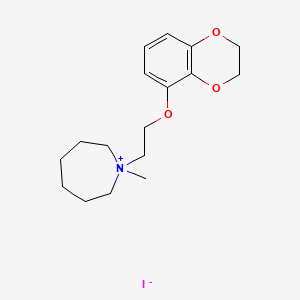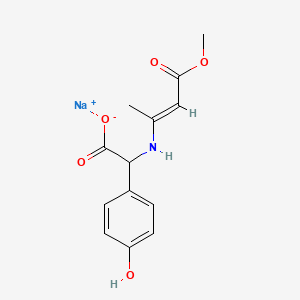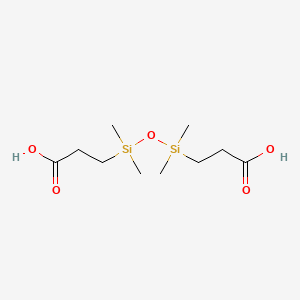![molecular formula C11H18 B13833814 7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)
7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylidene-2-propan-2-ylbicyclo[221]heptane is a bicyclic compound with a unique structure that includes a methylidene group and a propan-2-yl group This compound is part of the bicyclo[22
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is known for its ability to form six-membered rings with high stereoselectivity. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired product, but they often involve specific temperatures, pressures, and catalysts to optimize the reaction .
Major Products Formed
The major products formed from these reactions can include various oxidized, reduced, or substituted derivatives of this compound.
Applications De Recherche Scientifique
7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane include:
- 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane
- 3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene
- 4-Methyl-1-propan-2-ylbicyclo[3.1.0]hexane
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H18 |
|---|---|
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
7-methylidene-2-propan-2-ylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H18/c1-7(2)11-6-9-4-5-10(11)8(9)3/h7,9-11H,3-6H2,1-2H3 |
Clé InChI |
CJFMFKLLXSBSJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC2CCC1C2=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)
![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)

![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)




